7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Overview
Description
Imidazo[1,2-a]pyridine analogues are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene . The reaction between 2-chloropyridines and 2 H -azirines provides imidazo[1,2-a]pyridines .Molecular Structure Analysis
The molecular formula of 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is C8H6BrClN2. Its molecular weight is 245.5 g/mol.Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of the hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis
The physical form of 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is solid . It should be stored in a refrigerator .Scientific Research Applications
Application in Antituberculosis Agents
- Specific Scientific Field : Medicinal Chemistry, specifically Antituberculosis research .
- Summary of the Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application or Experimental Procedures : The synthesis of various imidazo[1,2-a]pyridine-2-carboxamide derivatives and their profiling against Mtb and human cell line were done . The most potent derivatives of the series showed a MIC ranging from 17 to 30 μM with no cytotoxicity .
- Results or Outcomes : The compounds showed significant activity against MDR-TB and XDR-TB .
Application in Organic Light Emitting Diodes (OLEDs)
- Specific Scientific Field : Material Science, specifically OLED research .
- Summary of the Application : Imidazo[1,2-a]pyridine based compounds have been used as deep-blue emitters in OLEDs . The specific properties of these compounds, including their ability to form J-type aggregates in the solid state, make them suitable for this application .
Application in Organic Light Emitting Diodes (OLEDs)
- Specific Scientific Field : Material Science, specifically OLED research .
- Summary of the Application : Imidazo[1,2-a]pyridine based compounds have been used as deep-blue emitters in OLEDs . The specific properties of these compounds, including their ability to form J-type aggregates in the solid state, make them suitable for this application .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against MDR-TB and XDR-TB , suggesting potential for future research and development in the field of antituberculosis agents. The World Health Organization has taken the initiative to develop new TB drugs , and imidazo[1,2-a]pyridine analogues could play a significant role in this endeavor.
properties
IUPAC Name |
7-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUSHKLKIHWGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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